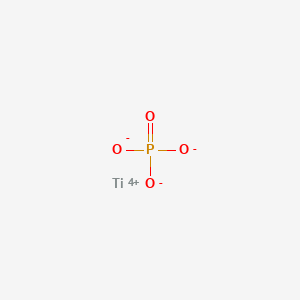
Phosphoric acid, titanium(4+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, titanium(4+) salt is a chemical compound that is commonly used in scientific research. It is a white, odorless powder that is soluble in water. This compound is used in a variety of applications, including as a catalyst in organic reactions, as a coating for surfaces, and as a material for the production of nanoparticles. In
Applications De Recherche Scientifique
Phosphoric acid, titanium(4+) salt is used in a variety of scientific research applications. It is commonly used as a catalyst in organic reactions, particularly in the production of esters and amides. It is also used as a coating for surfaces, such as glass and ceramics, to improve their mechanical and chemical properties. Additionally, it is used as a material for the production of nanoparticles, which have a variety of applications in fields such as medicine and electronics.
Mécanisme D'action
The mechanism of action of phosphoric acid, titanium(4+) salt is not fully understood. It is believed to act as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules to facilitate chemical reactions. This property makes it useful in organic synthesis reactions, where it can be used to promote the formation of new chemical bonds.
Effets Biochimiques Et Physiologiques
Phosphoric acid, titanium(4+) salt has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and safe for use in laboratory experiments. It is not known to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phosphoric acid, titanium(4+) salt in laboratory experiments is its high purity. The synthesis method produces a product that is free of impurities, which makes it useful for sensitive experiments. Additionally, its catalytic properties make it useful in a variety of organic reactions.
One limitation of using phosphoric acid, titanium(4+) salt is its relatively high cost. It is also not suitable for all types of reactions, as its catalytic properties are specific to certain types of chemical reactions.
Orientations Futures
There are many potential future directions for research involving phosphoric acid, titanium(4+) salt. One area of interest is the development of new applications for the compound, particularly in the field of nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential effects on human health. Finally, efforts could be made to develop more cost-effective synthesis methods for the compound, which would make it more accessible for laboratory experiments.
Méthodes De Synthèse
Phosphoric acid, titanium(4+) salt is synthesized by reacting titanium tetrachloride with phosphoric acid. The reaction produces a white precipitate, which is then washed and dried to obtain the final product. This method is relatively simple and yields a high purity product.
Propriétés
Numéro CAS |
17017-57-1 |
|---|---|
Nom du produit |
Phosphoric acid, titanium(4+) salt |
Formule moléculaire |
O4PTi+ |
Poids moléculaire |
142.84 g/mol |
Nom IUPAC |
titanium(4+);phosphate |
InChI |
InChI=1S/H3O4P.Ti/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4/p-3 |
Clé InChI |
SCZMHJCEJAGXRV-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Ti+4] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Ti+4] |
Autres numéros CAS |
17017-57-1 |
Numéros CAS associés |
13772-30-0 (titanium(4+)-PO4[2:1]) 15578-51-5 (titanium(4+)-PO4[4:3]) |
Synonymes |
titanium phosphate titanium phosphate (1:1) titanium phosphate (2:1) titanium phosphate (4:3) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



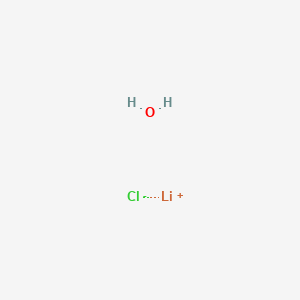
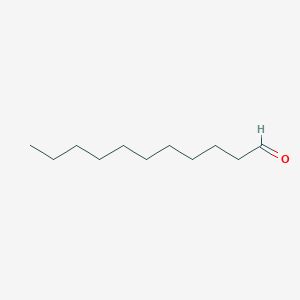

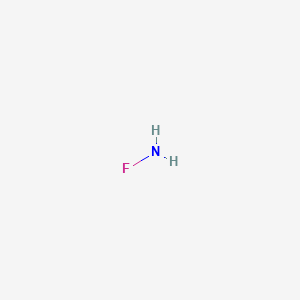





![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
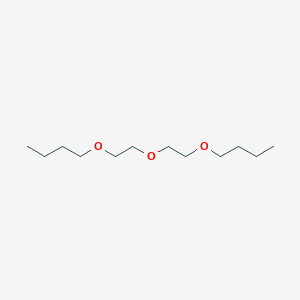
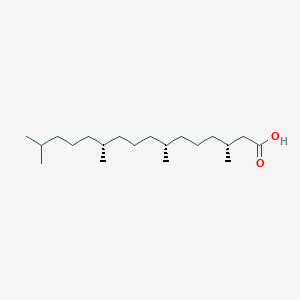

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)